[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate is not fully understood. However, it is believed to interact with biological molecules such as proteins, enzymes, and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate in lab experiments is its ability to interact with biological systems, making it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate. For example, further research could be done to elucidate its mechanism of action and to identify additional biological targets. Additionally, studies could be conducted to investigate its potential use in the treatment of other diseases, such as Parkinson's disease or Huntington's disease. Finally, research could be done to optimize its synthesis and to develop more efficient methods for its production.
Synthesemethoden
The synthesis of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate involves the reaction of benzyl bromide with 2-hydroxybenzophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to nitration and esterification to form the final compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of [2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Eigenschaften
Molekularformel |
C29H19NO6 |
---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
[2-benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate |
InChI |
InChI=1S/C29H19NO6/c31-28(20-11-13-22(14-12-20)30(33)34)27-24-18-23(35-29(32)21-9-5-2-6-10-21)15-16-25(24)36-26(27)17-19-7-3-1-4-8-19/h1-16,18H,17H2 |
InChI-Schlüssel |
LOZJDOIRWXJWLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(O2)C=CC(=C3)OC(=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.